![molecular formula C20H30N2O3S B2386632 Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-53-0](/img/structure/B2386632.png)
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement on the thieno[2,3-c]pyridine core. Thieno[2,3-c]pyridine derivatives are known to participate in a variety of chemical reactions due to the presence of the heteroatom in the aromatic ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is involved in various chemical synthesis processes. For instance, it plays a role in the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, which are significant in organic chemistry due to their regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This compound also contributes to the synthesis of antibacterial agents, particularly in the development of naphthyridine-carboxylic acids, which exhibit promising antibacterial properties (Bouzard et al., 1992).
Photochemical Studies
In photochemistry, this compound has been studied for its behavior under light exposure. Specifically, the photocyclization of derivatives of this compound has been observed, which is important for understanding light-induced chemical reactions (Anklam, Lau, & Margaretha, 1985).
Synthesis of Beta-Lactam Antibiotics
It is also involved in the synthesis of beta-lactam antibiotics. Research has shown that its derivatives can be used to create novel tricyclic β-lactams, which are crucial in developing new antibiotics (Kametani et al., 1980).
Palladium-Catalyzed Reactions
This compound has applications in palladium-catalyzed couplings and intramolecular cyclizations, crucial for synthesizing complex organic molecules and potential pharmaceutical compounds (Calhelha & Queiroz, 2010).
Spin Probe Technique Studies
In physical chemistry, derivatives of this compound have been used as spin probes in the study of reversed micelles, contributing significantly to our understanding of colloidal and surface chemistry (Căldăraru et al., 1992).
Catalysis and Polymerization
This compound is also relevant in the study of catalysts and polymerization processes. For example, its derivatives have been used in the study of zeolites for methylation reactions, which are pivotal in petrochemical and pharmaceutical industries (Zhang et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-19(2)11-13-14(18(24)25-5)17(26-15(13)20(3,4)22-19)21-16(23)12-9-7-6-8-10-12/h12,22H,6-11H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKNPBWPQGNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)
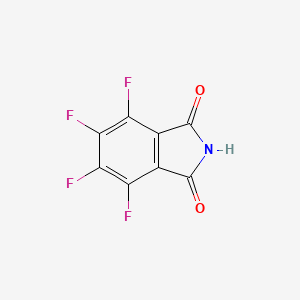
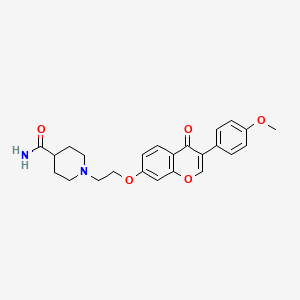
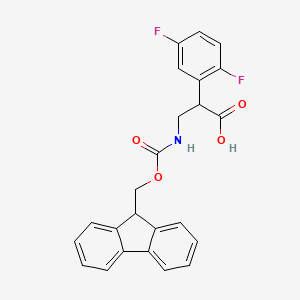
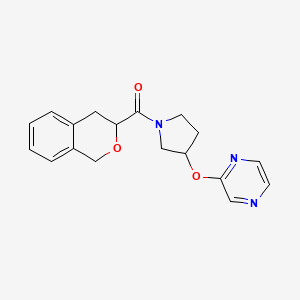
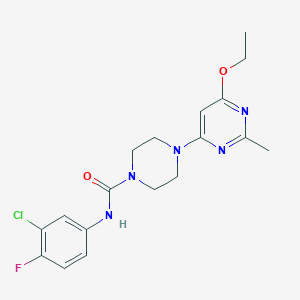
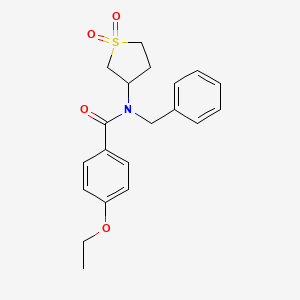
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)
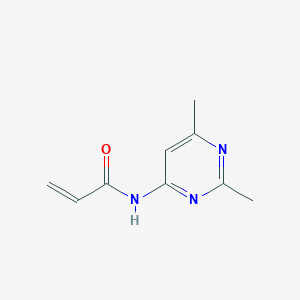
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)
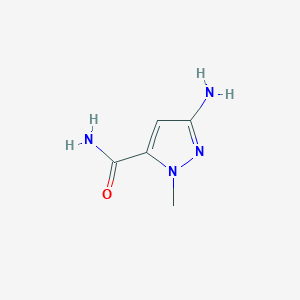
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)